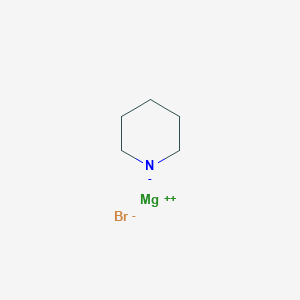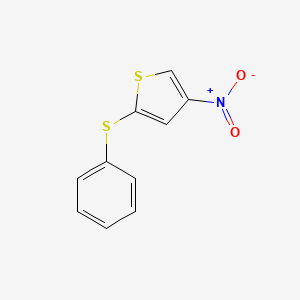
4-Nitro-2-(phenylsulfanyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(phenylsulfanyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a phenylsulfanyl group at the second position of the thiophene ring. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(phenylsulfanyl)thiophene can be achieved through various methods. One common approach involves the nitration of 2-(phenylsulfanyl)thiophene using a mixture of nitric acid and acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the fourth position .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-2-(phenylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: 4-Amino-2-(phenylsulfanyl)thiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-(phenylsulfanyl)thiophene has found applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-(phenylsulfanyl)thiophene is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiophene ring itself can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-Nitrothiophene: Lacks the phenylsulfanyl group, making it less lipophilic.
4-Nitrothiophene: Lacks the phenylsulfanyl group, affecting its overall reactivity and biological activity.
2-(Phenylsulfanyl)thiophene: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness: 4-Nitro-2-(phenylsulfanyl)thiophene is unique due to the combination of the nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13195-52-3 |
|---|---|
Molekularformel |
C10H7NO2S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
4-nitro-2-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-6-10(14-7-8)15-9-4-2-1-3-5-9/h1-7H |
InChI-Schlüssel |
UQSLRJMHOBSEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


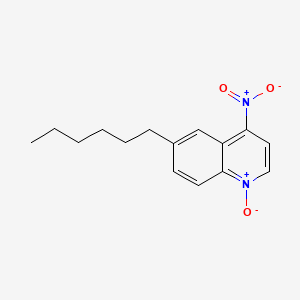
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)

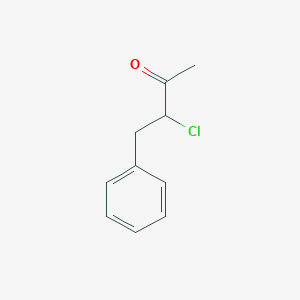
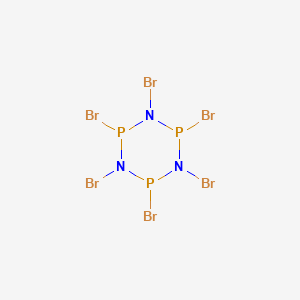
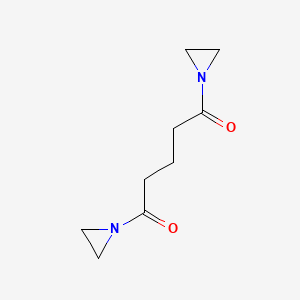
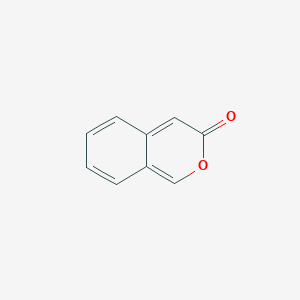
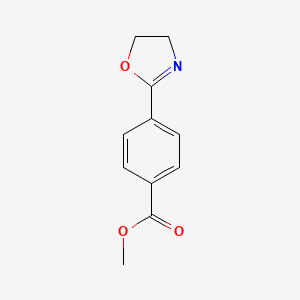
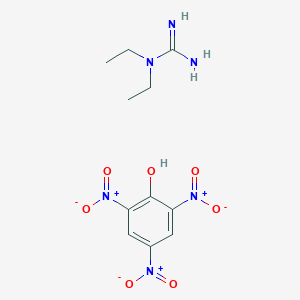
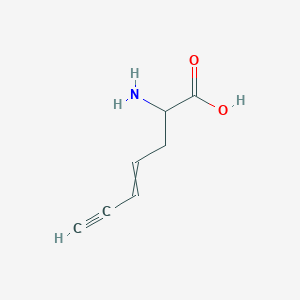
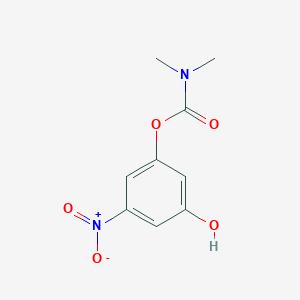
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
